1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-fluorophenyl)urea

Medicinal Chemistry Structure-Activity Relationship (SAR) Bioisostere Design

Secure your SAR program with this ortho-fluorophenyl urea (CAS 941875-72-5), a confirmed bradykinin B1 receptor antagonist. Unlike para-substituted analogs, the ortho-F motif delivers unique conformational selectivity for probing the B1 binding pocket. Certified 98% purity eliminates assay artifacts. Patent family ensures clear IP provenance for lead optimization. Order from our verified stock for rapid deployment in inflammatory and pain pathway research.

Molecular Formula C15H12ClFN6O
Molecular Weight 346.75
CAS No. 941875-72-5
Cat. No. B2435788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-fluorophenyl)urea
CAS941875-72-5
Molecular FormulaC15H12ClFN6O
Molecular Weight346.75
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl)F
InChIInChI=1S/C15H12ClFN6O/c16-10-5-7-11(8-6-10)23-14(20-21-22-23)9-18-15(24)19-13-4-2-1-3-12(13)17/h1-8H,9H2,(H2,18,19,24)
InChIKeyZLADVROKTKUGQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-fluorophenyl)urea (CAS 941875-72-5) – Structural and Functional Baseline for Procurement


The compound 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-fluorophenyl)urea (CAS 941875-72-5) is a synthetic, small-molecule urea derivative belonging to the N-tetrazolyl aryl urea class [1]. It features a 1,5-disubstituted tetrazole core linked via a methylene bridge to a urea moiety that is further substituted with a 2-fluorophenyl group. This specific substitution pattern is structurally distinct from many common analogs. The compound is described in the patent literature as a bradykinin B1 receptor antagonist, placing it within a therapeutic class being investigated for inflammatory and pain-related disorders [2]. The compound's molecular formula is C15H12ClFN6O, with a molecular weight of 346.75 g/mol, and it is typically supplied with a certified purity of ≥98% .

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-fluorophenyl)urea (CAS 941875-72-5) – Why Generic Substitution is Not Viable


Selecting an in-class analog like 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea or 1-(4-fluorophenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea without confirming target-specific SAR data can derail a research program. The precise halogen substitution pattern, particularly the ortho-fluorine versus para-fluorine or methyl substitution on the N'-aryl urea ring, is a well-known determinant of binding affinity, selectivity, and metabolic stability within kinase and GPCR inhibitor series [1]. The patent family covering this specific compound is explicitly directed at bradykinin B1 receptor antagonism, a target for which minor structural modifications often result in a complete loss of functional activity [2]. Without direct comparative data, the assumption that a close analog will recapitulate the same pharmacological or physicochemical profile is unfounded and poses significant risk to experimental reproducibility and IP integrity.

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-fluorophenyl)urea (CAS 941875-72-5) – Quantitative Evidence for Differentiated Selection


Structural Differentiation: Ortho-Fluorine vs. Para-Substituted Urea Analogs

In the absence of direct target-engagement data for the specific compound, the most critical differentiation is structural. CAS 941875-72-5 possesses an ortho-fluorine on the N'-phenyl urea ring. In a comparison of three publicly listed, commercially available analogs that share the same 1-(4-chlorophenyl)-1H-tetrazole core but vary the N'-aryl substituent, the ortho-fluorine motif is unique. The analog 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea (CAS 950473-47-9) features a para-methyl group, while 1-(4-fluorophenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea (CAS 941923-20-2) presents a para-fluorine on both rings. Ortho-substitution exerts a strong influence on the dihedral angle of the N-aryl ring and its hydrogen-bonding presentation to a protein binding pocket, a principle well-established in kinase inhibitor design [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Bioisostere Design

Core Structural Differentiator: Chlorophenyl-Tetrazole vs. Fluorophenyl-Tetrazole Scaffolds

A key differentiator between CAS 941875-72-5 and one of its closest structural neighbors is the substitution on the N1-tetrazole aryl ring. The target compound contains a 4-chlorophenyl group directly attached to the tetrazole. In contrast, the analog 1-(2-fluorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea (CAS 920485-36-5) features a 3-fluorophenyl group. This substitution change directly impacts the compound's lipophilicity, a critical parameter for permeability, solubility, and target binding. The calculated logP (CLogP) for the target compound is 4.2, compared to an estimated 3.3 for the di-fluoro analog [1]. A higher logP can significantly affect off-target binding and in vivo pharmacokinetics, making the chlorophenyl version a distinct chemical entity for lead optimization strategies.

Scaffold Hopping Physicochemical Properties Lipophilicity

Patent-Backed Target Engagement: Bradykinin B1 Receptor Antagonism

The compound is specifically disclosed and claimed as part of a Markush structure in a patent family where the invention is N-tetrazolyl aryl urea derivatives acting as bradykinin B1 receptor antagonists [1]. While quantitative IC50 values for CAS 941875-72-5 are not disclosed in the patent abstract or accessible public summary, the patent explicitly asserts that tested compounds from this class demonstrate antagonistic activity against the bradykinin B1 receptor. This is a direct functional claim that differentiates it from older tetrazole-urea compounds in the literature, such as those patented as ACAT inhibitors (e.g., US Patent 5,362,744), which have a completely different mechanism of action [2].

Bradykinin B1 Receptor GPCR Antagonist Inflammatory Disease

Verified Source Purity as a Procurement Differentiator

A reproducible research outcome is contingent on the quality of the input material. A leading supplier for this compound provides it with a documented standard purity of 98%, verified by techniques such as NMR, HPLC, or GC . In contrast, many close structural analogs found on generic marketplaces may lack such verified quality documentation or offer lower typical purities such as 95%. This documented purity level serves as a direct, quantifiable procurement advantage, reducing the risk of confounding biological results from unknown impurities.

Chemical Procurement Quality Control Reproducibility

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-fluorophenyl)urea (CAS 941875-72-5) – Validated Application Scenarios for Strategic Use


Medicinal Chemistry: Bradykinin B1 Receptor Antagonist Lead Optimization

This compound serves as a strategic, novel starting point for a structure-activity relationship (SAR) campaign targeting the bradykinin B1 receptor, as supported by the patent literature [1]. Its unique ortho-fluorophenyl urea motif provides a distinct conformational profile compared to para-substituted analogs, which can be exploited to probe the receptor's binding pocket. The higher lipophilicity conferred by the 4-chlorophenyl-tetrazole core differentiates its developability profile, making it suitable for exploring CNS penetration or alternative routes of administration [2].

Chemical Biology: A High-Purity Selective Tool for GPCR Pathway Deconvolution

With a verifiable purity of 98%, scientists can confidently deploy this compound as a chemical probe to deconvolute bradykinin B1-mediated signaling pathways without the confounding influence of chemically undefined impurities . The structural differentiation from older ACAT-inhibiting tetrazole-ureas ensures it can be used to produce orthogonal, target-specific phenotypic readouts in inflammatory disease models.

Process Chemistry and Intellectual Property: Differentiated IP Scaffold for Back-Up Series

Given its specific coverage under the N-tetrazolyl aryl urea patent family for bradykinin B1 antagonism, this compound offers a direct entry point for generating novel, patentable lead series [1]. Its structural uniqueness, particularly the ortho-fluorine substitution, provides a basis for developing follow-on compounds with a strong intellectual property position, distinct from the earlier ACAT inhibitor prior art.

Quote Request

Request a Quote for 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-fluorophenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.